molecular formula C10H10N2O2 B12551868 1H-Indole, 1,4-dimethyl-5-nitro- CAS No. 143797-99-3

1H-Indole, 1,4-dimethyl-5-nitro-

Cat. No.: B12551868
CAS No.: 143797-99-3
M. Wt: 190.20 g/mol
InChI Key: VUJKPSOEFJZRLD-UHFFFAOYSA-N
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Description

1H-Indole, 1,4-dimethyl-5-nitro- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methyl and nitro groups to the indole structure can enhance its biological activity and chemical reactivity.

Preparation Methods

The synthesis of 1H-Indole, 1,4-dimethyl-5-nitro- typically involves the nitration of 1,4-dimethylindole. One common method is the reaction of 1,4-dimethylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to achieve the desired product . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

1H-Indole, 1,4-dimethyl-5-nitro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include amino, nitroso, and halogenated derivatives.

Scientific Research Applications

1H-Indole, 1,4-dimethyl-5-nitro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its antiviral and anticancer properties.

    Medicine: Research into its potential therapeutic uses, such as antiviral and anticancer agents, is ongoing.

    Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 1,4-dimethyl-5-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can bind to multiple receptors, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

1H-Indole, 1,4-dimethyl-5-nitro- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole, 1,4-dimethyl-5-nitro- lies in its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

143797-99-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1,4-dimethyl-5-nitroindole

InChI

InChI=1S/C10H10N2O2/c1-7-8-5-6-11(2)10(8)4-3-9(7)12(13)14/h3-6H,1-2H3

InChI Key

VUJKPSOEFJZRLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CN2C)[N+](=O)[O-]

Origin of Product

United States

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